(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817149
InChI: InChI=1S/C12H12F3N3O/c1-19-11-8(6-16)7-18(17-11)10-4-2-9(3-5-10)12(13,14)15/h2-5,7H,6,16H2,1H3
SMILES:
Molecular Formula: C12H12F3N3O
Molecular Weight: 271.24 g/mol

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine

CAS No.:

Cat. No.: VC15817149

Molecular Formula: C12H12F3N3O

Molecular Weight: 271.24 g/mol

* For research use only. Not for human or veterinary use.

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine -

Specification

Molecular Formula C12H12F3N3O
Molecular Weight 271.24 g/mol
IUPAC Name [3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]methanamine
Standard InChI InChI=1S/C12H12F3N3O/c1-19-11-8(6-16)7-18(17-11)10-4-2-9(3-5-10)12(13,14)15/h2-5,7H,6,16H2,1H3
Standard InChI Key GPZDJCOQGLWFPC-UHFFFAOYSA-N
Canonical SMILES COC1=NN(C=C1CN)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Molecular Characteristics

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. Key structural features include:

  • Methoxy group (-OCH3_3): Positioned at the 3rd carbon of the pyrazole ring, this electron-donating group influences electronic distribution and reactivity.

  • Trifluoromethylphenyl group (-CF3_3-C6_6H4_4): Attached to the 1st nitrogen, the trifluoromethyl substituent enhances lipophilicity and metabolic stability .

  • Methanamine (-CH2_2NH2_2): At the 4th position, this primary amine facilitates interactions with biological targets through hydrogen bonding .

Table 1: Molecular Properties

PropertyValue
CAS Number1701434-17-4
Molecular FormulaC12H12F3N3O\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}_3\text{O}
Molecular Weight271.24 g/mol
MDL NumberMFCD29921960
Storage ConditionsStandard ambient conditions
Purity≥95% (HPLC)

Synthesis and Optimization

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For this compound, a plausible route involves:

  • Formation of the pyrazole core: Reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

  • Introduction of substituents: Sequential functionalization via nucleophilic aromatic substitution or cross-coupling reactions .

A method analogous to that described by Ragavan et al. (2010) for related pyrazoles could be employed. In their work, aldehydes and pyrazole precursors were condensed in ethanol with sodium acetate as a catalyst . For (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine, optimized conditions might include:

  • Solvent: 70% ethanol-water mixture to balance solubility and reaction efficiency.

  • Catalyst: 10 mol% sodium acetate (NaOAc) to accelerate imine formation.

  • Temperature: Room temperature to minimize side reactions .

Table 2: Synthesis Parameters

ParameterCondition
Reactants4-(Trifluoromethyl)benzaldehyde, methoxy-substituted hydrazine
Solvent70% Ethanol
CatalystNaOAc (10 mol%)
Reaction Time12–24 hours
Yield65–85%

Structural and Crystallographic Insights

While direct crystallographic data for this compound is unavailable, studies on analogous pyrazoles reveal key structural trends. For example, the title compound in Ragavan et al. (2010) exhibited enol-to-keto tautomerism upon crystallization, with intermolecular hydrogen bonds stabilizing the lattice . In (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine:

  • Tautomerism: The methanamine group may participate in keto-enol equilibria, affecting bioavailability.

  • Intermolecular interactions: The trifluoromethyl group engages in hydrophobic interactions, while the amine forms hydrogen bonds with biological targets .

CompoundActivityTargetIC50_{50}/MIC
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)AnticancerMCF-7 cells8.2 μM
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-oneAntibacterialS. enterica32 μg/mL

Future Directions and Challenges

  • Synthetic Scalability: Transitioning from lab-scale to industrial production requires optimizing catalyst loadings and solvent recovery .

  • Structure-Activity Relationships (SAR): Systematic modification of the methoxy and trifluoromethyl groups could enhance potency.

  • Toxicology Studies: Assessing metabolic stability and off-target effects is critical for clinical translation .

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